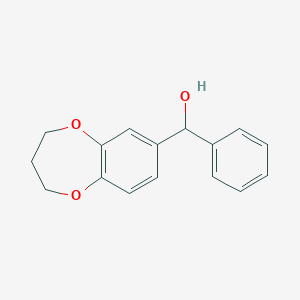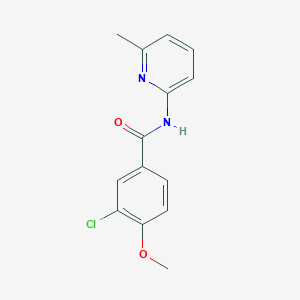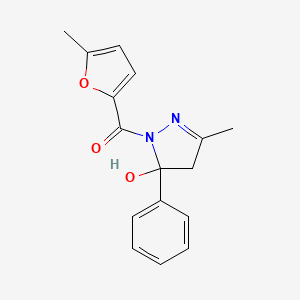![molecular formula C22H20O5 B5152113 allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)
allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl chromen-4-one-2-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. Activation of caspases leads to the cleavage of various cellular proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells, as mentioned earlier. In addition, this compound has also been shown to exhibit significant antibacterial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its potential applications in various fields of science. This compound has been studied for its anticancer and antimicrobial properties, making it a promising candidate for further research.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential applications in other fields of science, such as materials science and nanotechnology. Another direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it induces apoptosis in cancer cells. Finally, further research can be conducted to optimize the synthesis method of this compound, in order to improve its yield and purity.
Synthesemethoden
The synthesis of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3-benzyl-4-methylcoumarin with this compound bromide in the presence of potassium carbonate. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate induces apoptosis in cancer cells by activating the caspase pathway.
In addition, this compound has also been studied for its antimicrobial properties. Research has shown that this compound [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Eigenschaften
IUPAC Name |
prop-2-enyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-3-11-25-21(23)14-26-17-9-10-18-15(2)19(22(24)27-20(18)13-17)12-16-7-5-4-6-8-16/h3-10,13H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZHZDUSVEGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152107.png)
